N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide
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Overview
Description
N’-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-2-(2-oxo-4-phenylpyrrolidin-1-YL)acetohydrazide, with the chemical formula C₂₇H₂₅FN₄O₃, is a fascinating compound. Let’s explore its properties and applications.
Preparation Methods
Industrial Production Methods:: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it in the laboratory for specialized studies.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: While precise data is lacking, it likely undergoes redox reactions due to the presence of functional groups (e.g., carbonyl and azomethine).
Substitution Reactions: The compound’s aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Reagents: Aldehydes, ketones, and pyrazole derivatives.
Conditions: Mild to moderate temperatures, solvent-based reactions.
Major Products:: The major products formed during its reactions would depend on the specific reaction conditions and substituents involved. Further experimental studies are needed to elucidate these details.
Scientific Research Applications
Chemistry: It could serve as a building block for designing new ligands or catalysts.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties could lead to drug discovery.
Industry: Although not yet industrialized, its unique structure may inspire novel materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains speculative. Further studies are essential to identify its molecular targets and pathways.
Comparison with Similar Compounds
While information on similar compounds is scarce, we can highlight its uniqueness. Unfortunately, I cannot provide a list of similar compounds due to the limited data available.
Properties
Molecular Formula |
C22H20FN5O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C22H20FN5O2/c23-19-8-6-16(7-9-19)22-18(12-25-27-22)11-24-26-20(29)14-28-13-17(10-21(28)30)15-4-2-1-3-5-15/h1-9,11-12,17H,10,13-14H2,(H,25,27)(H,26,29)/b24-11+ |
InChI Key |
GQAGDQROGAQJRU-BHGWPJFGSA-N |
Isomeric SMILES |
C1C(CN(C1=O)CC(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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